molecular formula C11H10N4O6S B11297141 6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B11297141
M. Wt: 326.29 g/mol
InChI Key: CKBXSKNUGJBECF-UHFFFAOYSA-N
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Description

6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a heterocyclic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can be achieved through a multi-component reaction known as the Biginelli reaction. This reaction involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in the presence of a catalyst. Sodium hydrogen sulfate has been reported as an effective catalyst for this reaction, providing moderate to high yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green catalysts, such as alumina-supported cobalt, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 6-methyl-N-(3-aminophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, it has been shown to inhibit the enzyme α-amylase, which plays a role in carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

    6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-thione: Similar structure but with a thione group instead of a sulfonamide group.

Uniqueness

The presence of the sulfonamide group in 6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide imparts unique properties, such as increased solubility in water and enhanced biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C11H10N4O6S

Molecular Weight

326.29 g/mol

IUPAC Name

6-methyl-N-(3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H10N4O6S/c1-6-9(10(16)13-11(17)12-6)22(20,21)14-7-3-2-4-8(5-7)15(18)19/h2-5,14H,1H3,(H2,12,13,16,17)

InChI Key

CKBXSKNUGJBECF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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